
1-(2-Phenyl-1,3-benzoxazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone is a heterocyclic compound featuring a benzoxazole core structure Benzoxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with benzoyl chloride, followed by a Friedel-Crafts acylation reaction. The reaction typically requires an acid catalyst such as aluminum chloride and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets. For instance, its role as a tyrosinase inhibitor has been studied, where it binds to the active site of the enzyme, inhibiting melanin production. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, leading to its inhibitory effects .
Comparison with Similar Compounds
1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone can be compared with other benzoxazole derivatives:
2-Phenylbenzo[d]oxazole: Similar structure but lacks the ethanone group, leading to different reactivity and applications.
2-Phenylbenzo[d]thiazole: Contains a sulfur atom instead of oxygen, resulting in distinct biological activities.
Benzo[d]imidazo[2,1-b]thiazole: Another heterocyclic compound with a fused ring system, known for its potent biological activities
These comparisons highlight the unique properties of 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone, particularly its versatility in various chemical reactions and its potential in scientific research.
Properties
CAS No. |
60723-73-1 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(2-phenyl-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C15H11NO2/c1-10(17)12-8-5-9-13-14(12)16-15(18-13)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
IGGPSKMROHMAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


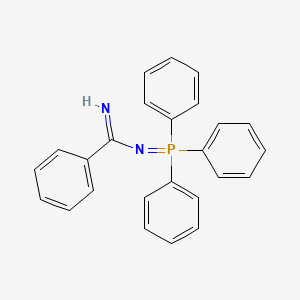
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
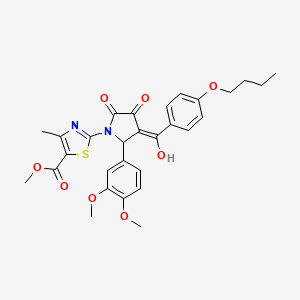

![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)
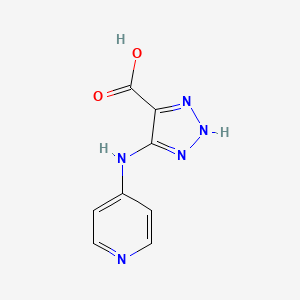
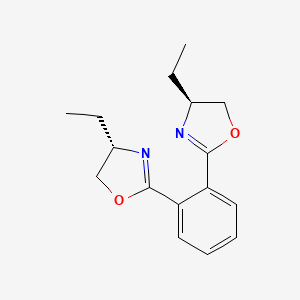
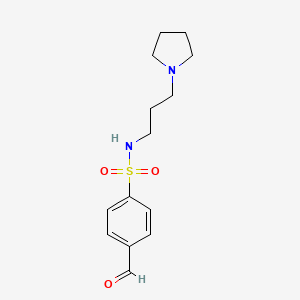
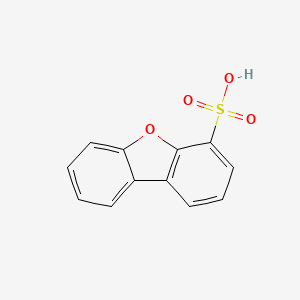
![5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde](/img/structure/B15208233.png)

![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)
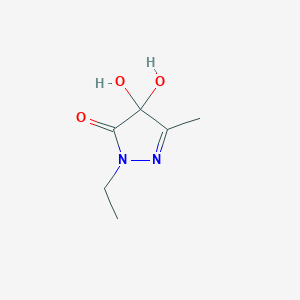
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)
